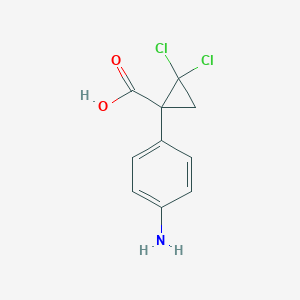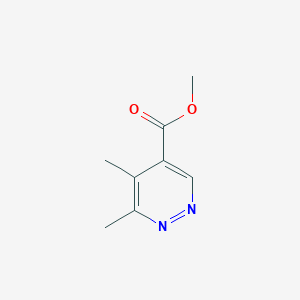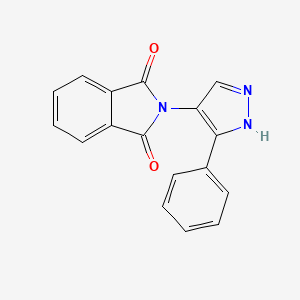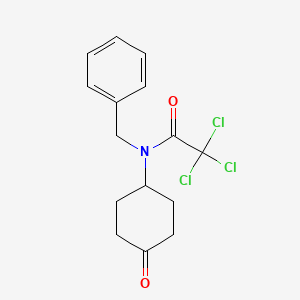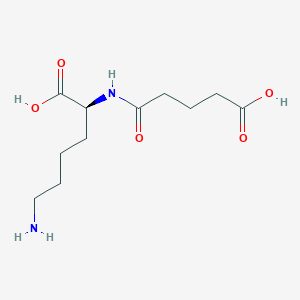
7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline (7-MMPT) is a small organic molecule belonging to the class of isoquinolines, a family of heterocyclic compounds that contain a six-membered ring with two nitrogen atoms. 7-MMPT is a synthetic compound that is structurally related to the alkaloid morphine, and has been studied for its potential therapeutic applications. 7-MMPT has been found to possess analgesic and anti-inflammatory properties, and has been shown to be an effective inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of the neurotransmitter acetylcholine.
作用机制
The mechanism of action of 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is thought to act as an agonist of the mu-opioid receptor, which is involved in the regulation of pain perception and reward. 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline is also thought to act as an inhibitor of AChE, which is involved in the regulation of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline has been shown to possess analgesic and anti-inflammatory properties, as well as AChE inhibitory activity. It has also been found to possess neuroprotective effects, and to modulate the release of neurotransmitters such as dopamine and serotonin. In addition, 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline has been found to possess anticonvulsant and anxiolytic properties.
实验室实验的优点和局限性
The synthesis of 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline is relatively straightforward and can be achieved in good yields. This makes it an attractive compound for laboratory experiments. However, 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline has a relatively short half-life, and is rapidly metabolized in the body, which can limit its usefulness in certain applications.
未来方向
Future research into the therapeutic potential of 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline should focus on further elucidating its mechanism of action, as well as exploring its potential as a drug for the treatment of various diseases and conditions. Additionally, further research should be conducted to investigate the pharmacokinetics and pharmacodynamics of 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline, and to assess its safety and efficacy in clinical trials. Finally, further research should be conducted to explore the potential of 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline as an adjuvant to existing therapies, as well as to identify new therapeutic targets for this compound.
合成方法
7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized from commercially available starting materials such as 4-methylphenol and anhydrous ammonia, which are reacted in aqueous solution in the presence of an acid catalyst. The reaction proceeds through a nucleophilic substitution mechanism, and yields 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline in good yields. The synthesis of 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline has also been reported using a one-pot reaction, which involves the reaction of benzyl alcohol, anhydrous ammonia, and an acid catalyst.
科学研究应用
7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline has been studied extensively in scientific research, primarily due to its potential therapeutic applications. It has been investigated as an analgesic and anti-inflammatory agent, and has been shown to possess AChE inhibitory activity. 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline has also been studied for its potential to protect neurons from oxidative stress, as well as its ability to modulate the release of neurotransmitters such as dopamine and serotonin.
属性
IUPAC Name |
7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-12-3-5-13(6-4-12)17-11-18-10-14-9-15(19-2)7-8-16(14)17/h3-9,17-18H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOKIRIBMZRQCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CNCC3=C2C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

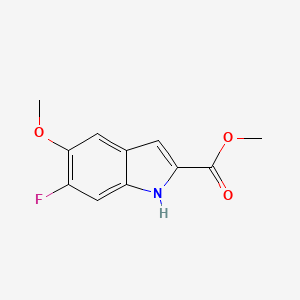
![3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazole]-5'-amine](/img/structure/B6603913.png)
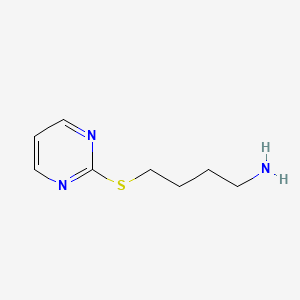

![3-{4-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B6603936.png)
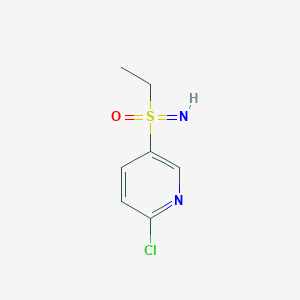
![[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B6603947.png)

